4'-Methoxy-2-(morpholinoimino)acetophenone
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Overview
Description
4’-Methoxy-2-(morpholinoimino)acetophenone is a synthetic organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a methoxy group at the 4’ position and a morpholinoimino group at the 2 position of the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2-(morpholinoimino)acetophenone typically involves the reaction of 4’-methoxyacetophenone with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-2-(morpholinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholinoimino groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4’-Methoxy-2-(morpholinoimino)acetophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
4’-Methoxyacetophenone: Lacks the morpholinoimino group, making it less versatile in certain reactions.
2-Morpholinoacetophenone: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
4’-Hydroxy-2-(morpholinoimino)acetophenone: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: 4’-Methoxy-2-(morpholinoimino)acetophenone is unique due to the presence of both methoxy and morpholinoimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25561-40-4 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2E)-1-(4-methoxyphenyl)-2-morpholin-4-yliminoethanone |
InChI |
InChI=1S/C13H16N2O3/c1-17-12-4-2-11(3-5-12)13(16)10-14-15-6-8-18-9-7-15/h2-5,10H,6-9H2,1H3/b14-10+ |
InChI Key |
LPMCEWODBBDXFL-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=N/N2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=NN2CCOCC2 |
Origin of Product |
United States |
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